(5Z)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-2-(3,4-dichloroanilino)-1,3-thiazol-4-one (5Z)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-2-(3,4-dichloroanilino)-1,3-thiazol-4-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC17925956
InChI: InChI=1S/C21H12Cl2N4O2S2/c22-13-7-5-11(9-14(13)23)24-20-27-19(28)17(30-20)10-12-6-8-18(29-12)31-21-25-15-3-1-2-4-16(15)26-21/h1-10H,(H,25,26)(H,24,27,28)/b17-10-
SMILES:
Molecular Formula: C21H12Cl2N4O2S2
Molecular Weight: 487.4 g/mol

(5Z)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-2-(3,4-dichloroanilino)-1,3-thiazol-4-one

CAS No.:

Cat. No.: VC17925956

Molecular Formula: C21H12Cl2N4O2S2

Molecular Weight: 487.4 g/mol

* For research use only. Not for human or veterinary use.

(5Z)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-2-(3,4-dichloroanilino)-1,3-thiazol-4-one -

Specification

Molecular Formula C21H12Cl2N4O2S2
Molecular Weight 487.4 g/mol
IUPAC Name (5Z)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-2-(3,4-dichlorophenyl)imino-1,3-thiazolidin-4-one
Standard InChI InChI=1S/C21H12Cl2N4O2S2/c22-13-7-5-11(9-14(13)23)24-20-27-19(28)17(30-20)10-12-6-8-18(29-12)31-21-25-15-3-1-2-4-16(15)26-21/h1-10H,(H,25,26)(H,24,27,28)/b17-10-
Standard InChI Key RLJZWJCLGUDBNR-YVLHZVERSA-N
Isomeric SMILES C1=CC=C2C(=C1)NC(=N2)SC3=CC=C(O3)/C=C\4/C(=O)NC(=NC5=CC(=C(C=C5)Cl)Cl)S4
Canonical SMILES C1=CC=C2C(=C1)NC(=N2)SC3=CC=C(O3)C=C4C(=O)NC(=NC5=CC(=C(C=C5)Cl)Cl)S4

Introduction

The compound (5Z)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-2-(3,4-dichloroanilino)-1,3-thiazol-4-one is a complex organic molecule featuring a thiazole core, a furan ring, and a benzimidazole moiety. This structural diversity suggests potential interactions with various biological targets, making it a subject of interest in medicinal chemistry.

Synthesis and Chemical Reactions

The synthesis of this compound can be approached through various methods, typically involving the condensation of appropriate precursors. The specific steps may include:

  • Formation of the Thiazole Core: This involves the reaction of suitable thiazole precursors.

  • Introduction of the Furan and Benzimidazole Moieties: Often achieved through sulfanyl linkages.

  • Attachment of the Dichloroaniline Group: Typically involves amination reactions.

These reactions are facilitated by enzyme-mediated processes in biological systems, which can influence metabolic pathways.

Biological Activity and Potential Applications

The biological activity of (5Z)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-2-(3,4-dichloroanilino)-1,3-thiazol-4-one has been predicted using computational methods analyzing structure-activity relationships. Potential activities include:

  • Antimicrobial Properties: Due to the presence of a thiazole ring.

  • Anticancer Properties: Suggested by the benzimidazole moiety.

  • Antiviral Properties: Possibly related to the furan ring.

Compound FeaturePotential Biological Activity
Thiazole CoreAntimicrobial, Anticancer
Furan RingAntiviral
Benzimidazole MoietyAnticancer
Dichloroaniline GroupEnhances biological interactions

Further in vitro and in vivo studies are necessary to establish its efficacy and mechanism of action.

Interaction Studies

Understanding how this compound interacts with biological macromolecules such as proteins and nucleic acids is crucial for determining its pharmacological profile and therapeutic potential. Techniques such as:

  • Protein Binding Assays

  • Nucleic Acid Interactions

  • Enzyme Inhibition Studies

These studies will provide insights into its mechanism of action and help identify potential therapeutic targets.

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